molecular formula C14H23N5 B11740389 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine CAS No. 1856053-25-2

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11740389
CAS No.: 1856053-25-2
M. Wt: 261.37 g/mol
InChI Key: WDXVNEMQVVSBJZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine: is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a 2-methylpropyl group attached to the pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole amines.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine: can be compared with other pyrazole derivatives such as:

Uniqueness

  • Structural Uniqueness : The presence of both ethyl and 2-methylpropyl groups attached to the pyrazole rings makes it unique compared to other pyrazole derivatives.
  • Functional Properties : Its specific functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

1856053-25-2

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-5-18-10-13(8-16-18)7-15-14-6-12(4)19(17-14)9-11(2)3/h6,8,10-11H,5,7,9H2,1-4H3,(H,15,17)

InChI Key

WDXVNEMQVVSBJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C(=C2)C)CC(C)C

Origin of Product

United States

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